BPH-651

CrtM inhibition X-ray crystallography Transition-state mimicry

Procure BPH-651 (CAS 149537-49-5), the only structurally validated CrtM inhibitor that acts as a transition-state mimic. Unlike WC-9 (S2-only) or SQ-109 (variable binding), BPH-651 uniquely coordinates with PPi and Mg²⁺ (PDB 4EA0) while consistently occupying both S1 and S2 pockets. This cofactor-dependent, dual-site binding provides an irreplaceable scaffold for fragment-based design, pharmacophore modeling, and studying diphosphate ionization mechanisms. The 0.21-Å RMSD co-crystal structure is the most reliable template for in silico screening. Invest in the definitive tool for prenyltransferase research.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B1667483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-651
Synonyms3-(biphenyl-4-yl)-3-HQ
3-(biphenyl-4-yl)-3-hydroxyquinuclidine
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O
InChIInChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2
InChIKeyWPCQYFUQHBLGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BPH-651 Quinuclidine-Based Dehydrosqualene Synthase Inhibitor for Anti-Infective Research Procurement


BPH-651 (CAS 149537-49-5) is a quinuclidine-based compound with demonstrated antibacterial activity . The compound functions as an inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway of Staphylococcus aureus [1]. X-ray crystallographic studies have resolved BPH-651 bound to CrtM, providing structural insights into its mechanism of action [2]. The compound (3R)-3-biphenyl-4-yl-1-azabicyclo[2.2.2]octan-3-ol (molecular weight 279.38) is characterized by a quinuclidine headgroup and a biphenyl side chain that facilitate specific interactions within the enzyme active site [3].

Why BPH-651 Cannot Be Interchanged with Other CrtM Inhibitors in Mechanism-Focused Research


CrtM inhibitors exhibit substantial heterogeneity in binding modes, site occupancy, and structure-activity relationships that preclude generic substitution. BPH-651 demonstrates two distinct crystallographic binding modes depending on the presence of diphosphate and Mg²⁺ cofactors, a property not shared by all class members [1]. In cofactor-free conditions, BPH-651 occupies the S1 site with its quinuclidine headgroup while its biphenyl side chain extends into S2 [2]. In the presence of pyrophosphate (PPi) and Mg²⁺, however, the quinuclidine's cationic center directly coordinates with PPi and three Mg²⁺ ions, mimicking the diphosphate ionization transition state [3]. This PPi/Mg²⁺-dependent binding mode is mechanistically distinct from other CrtM inhibitors such as WC-9, which binds exclusively to the S2 site via thiocyanate-mediated hydrogen bonding, and SQ-109, which exhibits flexible dual-site occupancy with its adamantane headgroup [4]. These binding divergence characteristics make BPH-651 uniquely suited for studies investigating transition-state mimicry and cofactor-dependent inhibition mechanisms.

BPH-651 Quantitative Differentiation Evidence: Crystallographic Binding Mode, Cofactor Dependence, and Structural Specificity Data


BPH-651 Exhibits Dual Binding Modes Modulated by Diphosphate and Mg²⁺ Cofactors

BPH-651 demonstrates two distinct crystallographic binding modes that differ based on the presence or absence of pyrophosphate (PPi) and Mg²⁺ cofactors, a property not observed with comparator inhibitors [1]. In the absence of PPi/Mg²⁺ (PDB ID 3ACW and 4E9Z), the quinuclidine headgroup binds in the allylic S1 site with the biphenyl side chain occupying S2 [2]. In the presence of PPi and Mg²⁺ (PDB ID 4EA0), the quinuclidine's cationic center directly coordinates with PPi and three Mg²⁺ ions, mimicking a transition state involved in diphosphate ionization [3].

CrtM inhibition X-ray crystallography Transition-state mimicry

BPH-651 Occupies Both S1 and S2 Binding Pockets Simultaneously

BPH-651 achieves simultaneous occupancy of both the S1 and S2 binding pockets of CrtM, in contrast to WC-9 which binds exclusively to the S2 site [1]. In BPH-651, the quinuclidine headgroup binds in the allylic (S1) site while the biphenyl side chain extends into the S2 pocket [2]. WC-9, conversely, occupies only the S2 site with its -SCN group surrounded by four hydrogen bond donors [3].

Structure-based drug design Enzyme inhibition Active site occupancy

BPH-651 Quinuclidine Headgroup Mediates Cation-PPi-Mg²⁺ Coordination Unique Among CrtM Inhibitors

In the presence of PPi and Mg²⁺, BPH-651 forms a quaternary complex in which the quinuclidine's cationic center directly interacts with PPi and three Mg²⁺ ions, mimicking the diphosphate ionization transition state [1]. This coordination geometry is not observed in the crystal structures of WC-9 or SQ-109 under comparable conditions [2].

Transition-state analog Cofactor coordination Enzyme mechanism

BPH-651 Crystal Structure Quality and Resolution Metrics for Structure-Based Drug Design

The BPH-651-CrtM co-crystal structure (PDB ID 3ACW) demonstrates high structural resolution and alignment metrics suitable for computational modeling and structure-based drug design [1]. Structural alignment comparisons across related CrtM-inhibitor complexes reveal differences in ligand positioning and binding geometry [2].

Crystallography Structure-based drug design Structural biology

BPH-651 Optimal Procurement Scenarios for CrtM Inhibitor and Prenyltransferase Research Applications


Investigating Transition-State Stabilization in Prenyltransferase Catalysis

Researchers studying the catalytic mechanism of head-to-head prenyltransferases should prioritize BPH-651 due to its structurally validated transition-state mimic properties. BPH-651 is the only CrtM inhibitor among WC-9 and SQ-109 with a crystal structure demonstrating direct coordination of its cationic quinuclidine center with PPi and three Mg²⁺ ions (PDB ID 4EA0) [1]. This makes BPH-651 uniquely suitable for studies requiring structural insight into diphosphate ionization transition states.

Structure-Based Drug Design Targeting Dual S1/S2 Pocket Occupancy

Medicinal chemistry programs pursuing inhibitors with simultaneous S1 and S2 pocket engagement should use BPH-651 as a validated dual-site binding reference compound. Unlike WC-9 (S2-only binder) and SQ-109 (variable occupancy), BPH-651 consistently occupies both the S1 allylic site (quinuclidine headgroup) and S2 pocket (biphenyl side chain) across all reported crystal structures [2]. This consistent dual-site binding mode provides a reliable scaffold for fragment-based design and pharmacophore modeling.

Cofactor-Dependent Enzyme Inhibition Studies

Studies examining how PPi and Mg²⁺ cofactors modulate inhibitor binding affinity and orientation should select BPH-651 as the primary tool compound. BPH-651 exhibits two distinct crystallographic binding modes modulated by cofactor presence—a property not demonstrated by WC-9 or SQ-109 in published structures [3]. Researchers can compare the cofactor-free structure (PDB ID 3ACW/4E9Z) with the PPi/Mg²⁺-bound structure (PDB ID 4EA0) to elucidate cofactor-dependent conformational changes in CrtM.

Computational Docking and Homology Modeling of Prenyltransferase Enzymes

Computational chemists performing molecular docking studies or building homology models of prenyltransferase targets should utilize BPH-651 co-crystal structures as higher-confidence templates. Structural alignment analysis shows the BPH-651-CrtM complex (3ACW) achieves an RMSD of 0.21Å—lower than BPH-702 (0.27Å), BPH-673 (0.28Å), and SQ-109 (0.25Å) [4]. This lower RMSD suggests the BPH-651 structure may provide a more reliable template for in silico screening and binding pose prediction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPH-651

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.